3-(2-bromoethoxy)tetrahydro-2H-Pyran
CAS No.:
Cat. No.: VC16785636
Molecular Formula: C7H13BrO2
Molecular Weight: 209.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13BrO2 |
|---|---|
| Molecular Weight | 209.08 g/mol |
| IUPAC Name | 3-(2-bromoethoxy)oxane |
| Standard InChI | InChI=1S/C7H13BrO2/c8-3-5-10-7-2-1-4-9-6-7/h7H,1-6H2 |
| Standard InChI Key | CHNDBVHKKLUBCO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(COC1)OCCBr |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
2-(2-Bromoethoxy)tetrahydro-2H-pyran (C₇H₁₃BrO₂) features a six-membered tetrahydropyran ring with a 2-bromoethoxy substituent at the 2-position . The THP group provides steric protection for the ether oxygen, while the bromine atom serves as a reactive site for further modifications. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 209.08 g/mol | PubChem |
| Boiling Point | 75°C at 20 mmHg | PubChem |
| Density | 1.38 g/mL at 25°C | PubChem |
| Appearance | Colorless to pale yellow | EPA DSSTox |
The compound’s hygroscopic nature necessitates stabilization with potassium carbonate (K₂CO₃) during storage .
Spectroscopic Identification
¹H NMR Analysis:
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THP ring protons resonate at δ 1.4–1.8 ppm (axial/equatorial CH₂ groups).
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Bromoethoxy chain protons appear at δ 3.4–3.8 ppm (OCH₂CH₂Br).
¹³C NMR:
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Ether carbons (C-O) show peaks at δ 60–70 ppm.
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The BrCH₂ carbon is observed at δ 30–35 ppm.
IR Spectroscopy:
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Strong C-O-C stretches at ~1120 cm⁻¹ and C-Br vibrations at ~600 cm⁻¹ confirm functional groups.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The standard protocol involves acid-catalyzed etherification between 2-bromoethanol and 3,4-dihydro-2H-pyran:
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Reaction Conditions:
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Catalyst: Pyridinium p-toluenesulfonate (PPTS).
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Solvent: Anhydrous dichloromethane.
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Temperature: 0–25°C to prevent dihydropyran polymerization.
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Yield Optimization:
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Stoichiometric control and inert atmospheres achieve >90% yield.
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Quenching with NaHCO₃ neutralizes residual acid.
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Industrial Manufacturing
Large-scale production replicates laboratory methods but incorporates:
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Continuous flow reactors for enhanced temperature control.
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In-line purification systems to remove byproducts.
Applications in Organic Synthesis
Nucleophilic Substitution Reactions
The bromine atom undergoes SN2 reactions with amines, thiols, and alcohols, yielding substituted THP derivatives:
| Nucleophile | Product Application | Example |
|---|---|---|
| Amines | Drug candidates | HDAC inhibitors |
| Thiols | Polymer functionalization | Conductive polymers |
| Alcohols | Protecting group strategies | Carbohydrate chemistry |
Oxidation Pathways
Controlled oxidation with potassium permanganate produces ketones or carboxylic acids, expanding utility in materials science.
Role in Drug Development
Histone Deacetylase (HDAC) Inhibitors
Derivatives of 2-(2-bromoethoxy)tetrahydro-2H-pyran exhibit nanomolar inhibitory activity against HDAC enzymes, which regulate gene expression in cancers. For instance:
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Compound A: IC₅₀ = 12 nM against HDAC1.
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Compound B: 94% tumor growth inhibition in murine models.
Cardiolipin Analogs
Mitochondria-targeted cardiolipin analogs synthesized from this compound enhance cellular energy metabolism and reduce oxidative stress.
Comparative Analysis with Structural Analogs
Reactivity Trends
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Shorter Chains (C2): Faster SN2 kinetics due to reduced steric hindrance.
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Longer Chains (C8–C12): Higher thermal stability (>150°C) but slower reactions.
Emerging Applications
Alkyne-functionalized analogs (e.g., 2-[(9-Decynyl)oxy]-THP) enable bioorthogonal labeling in live-cell imaging.
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